Trimetozine

Content Navigation

Common pain point: Using uncharacterized amides in LLE calibration forces re-work of thermodynamic models. Trimetozine (CAS 635-41-6) solves this with validated partition coefficients and a stable Schotten-Baumann synthesis profile. Key outcomes:

- Pre-validated partition coefficients in Me-THF/water for direct multi-stage mixer-settler calibration.

- Separates reliably from morpholine and trimethoxybenzoic acid, enabling accurate PAT sensor validation.

- Stable melting point (121°C) ensures consistent baseline for automated flow control optimization.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

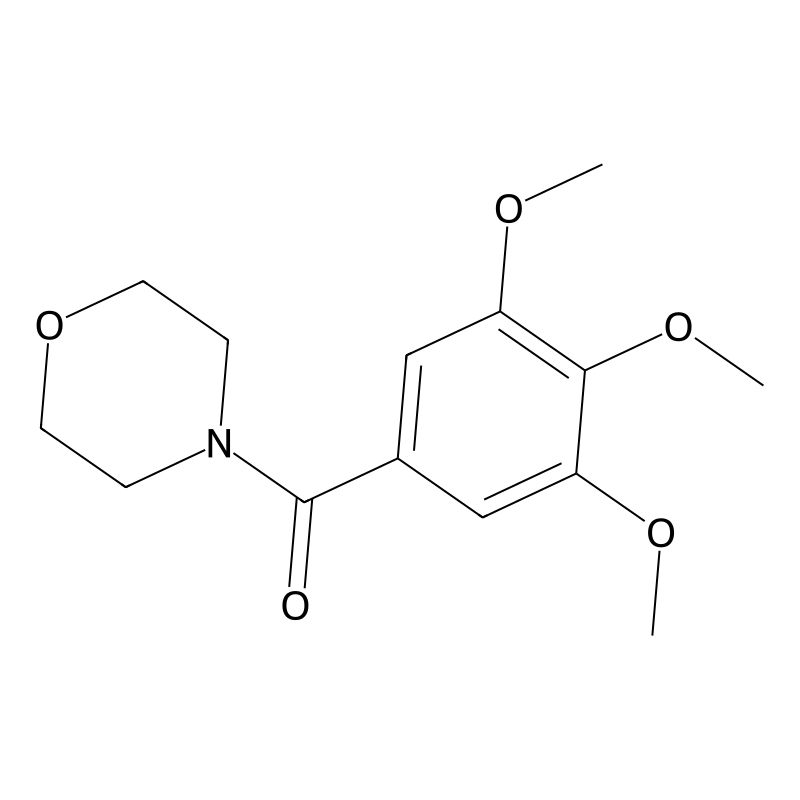

Trimetozine (CAS 635-41-6), chemically defined as 4-(3,4,5-trimethoxybenzoyl)morpholine, is a well-characterized morpholine-benzamide derivative. While historically utilized as a mild tranquilizer, its primary procurement value in modern industrial and research settings lies in its role as a highly standardized reference compound for thermodynamic partition modeling and continuous-flow liquid-liquid extraction (LLE) calibration [1]. With a stable melting point of 121 °C, a LogP of approximately 1.07, and a predictable Schotten-Baumann synthesis profile, Trimetozine provides process chemists and chemical engineers with a reliable, quantifiable baseline for optimizing biphasic amidation reactions and validating process analytical technologies [1] [2].

Research Fit

Sedative/anxiolytic tool compound targeting GABAA benzodiazepine site; supports receptor mechanism studies.

Behavioral research model advantage: anxiolysis reported without beta-EEG/motor-impairment confound.

Unique metabolite marker of trithiozine; supports metabolic pathway elucidation and ADME reference standard use.

Substituting Trimetozine with generic amides or crude synthesis mixtures critically undermines the calibration of automated liquid-liquid extraction platforms and thermodynamic models. Trimetozine possesses highly specific, experimentally validated partition coefficients in biphasic systems (e.g., Me-THF/water) that distinctly separate it from its primary synthesis precursors, morpholine and trimethoxybenzoyl chloride, as well as its hydrolysis byproduct, trimethoxybenzoic acid [1]. Utilizing an uncharacterized in-class substitute forces engineers to re-establish Non-Random Two-Liquid (NRTL) models and baseline Process Analytical Technology (PAT) sensor data from scratch, resulting in significant delays and loss of reproducibility in multi-stage countercurrent extraction workflows[1].

Substitution Risk

Beta-EEG profile divergence

Trimetozine does not increase beta-band activity, unlike diazepam and meprobamate; substituting with these agents may introduce motor confounds in behavioral studies.

Physicochemical identity mismatch

Melting point and logP differ from generic morpholine sedatives; unverified analogs can alter solubility, dosing, and analytical behavior.

Metabolic origin uniqueness

Trimetozine is a specific trithiozine metabolite; no other sedative shares this pathway, limiting its replacement in trithiozine metabolism studies.

Stage-Wise Extraction Efficiency in Me-THF/Water Systems

Trimetozine exhibits a highly favorable partition coefficient (Kd ~1.20–1.30 by NMR/HPLC, scaling up to 3.2 in optimized settlers) compared to its synthesis precursors [1]. In a standard Me-THF/water biphasic system, unreacted morpholine has a Kd of 0.029, and the hydrolysis byproduct trimethoxybenzoic acid has a Kd of 0.09 [1]. This massive differential allows Trimetozine to be cleanly isolated from its impurities, achieving high purity in a 3-stage countercurrent setup.

| Evidence Dimension | Partition Coefficient (Kd) in Me-THF/Water |

| Target Compound Data | Kd = 1.20 to 3.20 (Trimetozine) |

| Comparator Or Baseline | Kd = 0.029 (Morpholine), Kd = 0.09 (Trimethoxybenzoic acid) |

| Quantified Difference | >13-fold to 110-fold higher organic phase partitioning than impurities |

| Conditions | 3-stage countercurrent mixer-settler, 15-25 °C, Me-THF/Water biphasic system |

Provides a perfectly calibrated model system for validating automated extraction platforms and inline IR sensors.

High-Purity Recovery and Thermal Stability in Process Chemistry

Following biphasic synthesis, Trimetozine demonstrates excellent physical stability and processability. It crystallizes as a stable solid with a well-defined melting point of 121 °C[1]. In continuous extraction platforms, optimized water/Me-THF flow rates (e.g., 1 mL/min) allow the concentration of Trimetozine to reach >95% extraction purity[2]. This predictable thermal and recovery profile provides a more reliable benchmark compound compared to lower-melting or highly hygroscopic amides, ensuring reliable downstream crystallization.

| Evidence Dimension | Extraction Purity and Melting Point |

| Target Compound Data | >95% extraction purity, 121 °C melting point |

| Comparator Or Baseline | Hygroscopic or low-melting amides (variable purity, difficult crystallization) |

| Quantified Difference | Sharp thermal transition and >95% recovery under standard flow conditions |

| Conditions | 3-stage countercurrent extraction (Me-THF/Water) followed by crystallization |

Ensures high reproducibility when setting up crystallization and downstream purification workflows in chemical engineering.

Differentiated Sedative Margin in Pharmacological Screening

In preclinical neuropharmacology, Trimetozine serves as a critical non-benzodiazepine reference standard. While classic benzodiazepines like diazepam induce a high frequency of motor impairment (falls) at doses as low as 5 mg/kg, Trimetozine requires a significantly higher dose of 20 mg/kg to reach comparable sedative endpoints [1]. This 4-fold difference in the sedation-inducing threshold provides researchers with a wider therapeutic window model, making it an essential comparator when screening novel anxiolytics designed to avoid severe ataxia.

| Evidence Dimension | Sedative Dose Threshold (Motor Impairment) |

| Target Compound Data | 20 mg/kg (Trimetozine) |

| Comparator Or Baseline | 5 mg/kg (Diazepam) |

| Quantified Difference | 4-fold higher dose required for equivalent motor impairment/sedation |

| Conditions | In vivo murine behavioral models (e.g., rotarod or wire test) |

Essential for researchers needing a mild tranquilizer baseline that separates anxiolytic effects from severe motor ataxia.

Calibration of Automated Countercurrent Liquid-Liquid Extraction Platforms

Due to its highly characterized partition coefficients in Me-THF/water systems, Trimetozine serves as a highly effective reference material for calibrating multi-stage mixer-settler units and inline Process Analytical Technology (PAT) sensors[1]. It allows process engineers to accurately map stage-wise enrichment and validate automated flow controls.

Thermodynamic Modeling of Biphasic Amide Synthesis

Trimetozine's distinct partitioning behavior compared to its precursors (morpholine) and impurities (trimethoxybenzoic acid) makes it a standard case study for validating Non-Random Two-Liquid (NRTL) and COSMO-RS thermodynamic models in chemical engineering software [1].

Reference Standard in Non-Benzodiazepine Anxiolytic Drug Discovery

Because Trimetozine exhibits a 4-fold higher dose threshold for motor impairment compared to diazepam, it is procured as a baseline comparator in neuropharmacological assays [2]. It is specifically used to benchmark novel compounds aiming for anxiolysis without severe ataxia.

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

2: Gomita Y, Kawasaki H, Fukamachi K, Takasaki K, Urabe M, Yamamoto R, Nakayama K, Kawai Y. [Behavioral and neuropharmacological studies of trioxazin (trimetozine) (author's transl)]. Igaku Kenkyu. 1978 Aug;48(6):469-87. Japanese. PubMed PMID: 34972.

3: Mauferon JB, Traynard J, Achaintre A. [Trimetozine in hospital geriatrics]. J Med Lyon. 1967 Mar 5;48(116):343-9. French. PubMed PMID: 5614940.

4: Krapivin SV, Khafiz'ianova RKh. [Effects of tranquilizing agents on bioelectrical activity of the rat brain]. Biull Eksp Biol Med. 1992 Jun;113(6):567-70. Russian. PubMed PMID: 1359909.

5: Morozov IS, Voronina TA. [Determination of the corrective properties of midantan in disorders of rat operant activity caused by different classes of tranquilizing agent]. Farmakol Toksikol. 1981 Sep-Oct;44(5):543-6. Russian. PubMed PMID: 6118289.

6: Voronina TA, Garibova TL. [Experimental study of the

Explore Compound Types